Enantiomeric Identity: Optical Rotation Comparison of (R)- vs. (S)-Boc-Pyroglutamic Acid Methyl Esters
The (R)-enantiomer (CAS 128811-48-3) and the (S)-enantiomer (CAS 108963-96-8) are non-superimposable mirror images with opposite specific rotations, confirming they are distinct chemical entities that cannot substitute for one another in stereochemically defined syntheses [1]. Although vendor-reported rotation values for the (R)-isomer span a broad range (+28° to −34°, c = 1, CHCl₃) and should be verified with a certificate of analysis, the (S)-isomer consistently reports negative rotation of −32° (c = 0.5, CHCl₃), establishing inversion of chirality .
| Evidence Dimension | Specific optical rotation (CHCl₃, 20–22 °C) |
|---|---|
| Target Compound Data | [α]D = +28° to −34° (c = 1, CHCl₃); sign expected positive for (R)-configuration; vendor data require batch-specific verification |
| Comparator Or Baseline | Boc-L-pyroglutamic acid methyl ester (CAS 108963-96-8): [α]22/D = −32° (c = 0.5, CHCl₃); range −38° to −26° |
| Quantified Difference | Opposite sign of rotation; difference in absolute magnitude ≥ ~60° |
| Conditions | Polarimetry in chloroform; concentration 0.5–1 g/100 mL; 20–22 °C; sodium D-line |
Why This Matters
Procurement of the incorrect enantiomer leads to the wrong absolute configuration in the final product, which in bioactive molecules can abolish target binding and render multi-step syntheses invalid.
- [1] SinoChiral. Boc-D-Pyroglutamic Acid Methyl Ester (CAS 128811-48-3). Optical Rotation: +28 to −34° (c = 1, CHCl₃). https://www.sinochiral.com View Source
